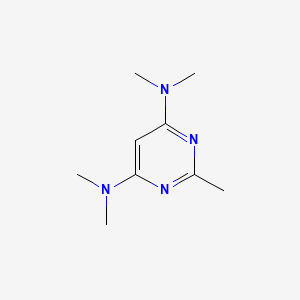
(5-Amino-6-methoxypyridin-3-yl)boronic acid
Vue d'ensemble
Description
(5-Amino-6-methoxypyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C₆H₉BN₂O₃ and a molecular weight of 167.96 g/mol . This compound is a derivative of pyridine, featuring an amino group at the 5-position, a methoxy group at the 6-position, and a boronic acid group at the 3-position. It is primarily used in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-6-methoxypyridin-3-yl)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-amino-6-methoxypyridine.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Amino-6-methoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds by coupling the boronic acid with amines or alcohols in the presence of a copper catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Amines and Alcohols: Formed from Chan-Lam coupling.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
Applications De Recherche Scientifique
(5-Amino-6-methoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (5-Amino-6-methoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophilic groups in proteins and enzymes, leading to inhibition or modulation of their activity . This property makes it a valuable tool in the design of enzyme inhibitors and other therapeutic agents.
Comparaison Avec Des Composés Similaires
6-Aminopyridine-3-boronic acid: Similar structure but lacks the methoxy group at the 6-position.
5-Amino-2-methoxypyridine: Similar structure but lacks the boronic acid group.
Uniqueness: (5-Amino-6-methoxypyridin-3-yl)boronic acid is unique due to the presence of both the amino and methoxy groups on the pyridine ring, along with the boronic acid group. This combination of functional groups imparts distinct reactivity and binding properties, making it a versatile compound in various chemical and biological applications .
Propriétés
IUPAC Name |
(5-amino-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAAGSWOGRZEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672084 | |
| Record name | (5-Amino-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084953-50-3 | |
| Record name | (5-Amino-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)

![[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B1148854.png)


